molecular formula C18H23NO3 B1385473 4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline CAS No. 1040692-39-4

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline

Cat. No.: B1385473
CAS No.: 1040692-39-4
M. Wt: 301.4 g/mol
InChI Key: MLXXYLQJRTZNHR-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline is an organic compound with the molecular formula C18H23NO3. This compound is characterized by the presence of an isopropoxy group, a methoxyphenoxy group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-isopropoxyaniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropoxy-2-methylphenylboronic acid
  • 2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane

Uniqueness

4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in its applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-14(2)22-18-6-4-15(5-7-18)19-12-13-21-17-10-8-16(20-3)9-11-17/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXXYLQJRTZNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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